molecular formula C13H19BrN2OS B12960373 N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide

N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide

Cat. No.: B12960373
M. Wt: 331.27 g/mol
InChI Key: PMBPOMAXEQNWTC-UHFFFAOYSA-N
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Description

N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide is a sophisticated chiral synthon specifically designed for use in advanced pharmaceutical research and development. Its molecular architecture, featuring a stereochemically defined sulfinamide group and a bromopyridine moiety, makes it a highly valuable intermediate in medicinal chemistry for the construction of novel nitrogen-containing heterocycles, which are prevalent in active pharmaceutical ingredients . The sulfinamide functional group is a versatile handle in asymmetric synthesis, frequently employed in the chiral resolution of amines and the synthesis of complex molecules with high enantiomeric purity . The 6-bromopyridin-3-yl group serves as a critical reactive site, enabling further structural elaboration through modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to generate diverse compound libraries for biological screening . This compound is particularly relevant in the discovery of targeted therapeutics, with potential applications in developing agents for oncology and central nervous system diseases, areas where pyridine and sulfonamide derivatives have shown significant promise . Researchers will find this reagent essential for probing new biological pathways and for the hit-to-lead optimization phase in drug discovery campaigns.

Properties

Molecular Formula

C13H19BrN2OS

Molecular Weight

331.27 g/mol

IUPAC Name

N-[1-(6-bromopyridin-3-yl)cyclobutyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C13H19BrN2OS/c1-12(2,3)18(17)16-13(7-4-8-13)10-5-6-11(14)15-9-10/h5-6,9,16H,4,7-8H2,1-3H3

InChI Key

PMBPOMAXEQNWTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC1(CCC1)C2=CN=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of pyridine derivatives, followed by cyclobutylation and subsequent sulfinamide formation. The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to sulfonamide under specific conditions.

    Reduction: The bromopyridine moiety can be reduced to pyridine.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under mild conditions.

Major Products

    Oxidation: Sulfonamide derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide has found applications in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to enzyme active sites or receptor proteins, modulating their activity. The cyclobutyl and sulfinamide groups contribute to the compound’s overall stability and bioavailability, enhancing its efficacy in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide with structurally related compounds, focusing on aromatic substituents, functional groups, and synthetic pathways.

Structural Features and Substituent Effects

Compound Aromatic System Substituent Position Functional Group Key Structural Differences
This compound (Target) Pyridine (6-bromo) 3-position on pyridine Sulfinamide Cyclobutyl core with bromopyridine; chiral sulfinamide group.
(–)-(R)-N-(5-(2-bromophenethyl)non-1-en-5-yl)-2-methylpropane-2-sulfinamide (V-21) Benzene (2-bromo) Phenethyl chain Sulfinamide Non-cyclic backbone with 2-bromophenethyl group; lacks cyclobutyl ring.
USP Sibutramine Related Compound A Benzene (2-chloro) 2-position on benzene Dimethylamine hydrochloride Cyclobutyl core with chlorophenyl; tertiary amine salt instead of sulfinamide.
USP Sibutramine Related Compound B Benzene (3-chloro) 3-position on benzene Dimethylamine hydrochloride Chlorine at meta position; alters electronic and steric profiles compared to ortho-substituted analogs.

Key Observations:

  • Bromine (target) vs. chlorine (Sibutramine analogs) introduces greater steric bulk and a stronger electron-withdrawing effect, which may influence binding kinetics or metabolic stability .
  • Functional Groups: The sulfinamide group in the target and V-21 enables chiral resolution and acts as a directing group in synthesis, whereas Sibutramine analogs feature dimethylamine hydrochlorides, which are basic and form salts for improved solubility .

Physicochemical and Pharmacological Implications

  • Solubility and Stability: The sulfinamide group in the target may reduce solubility compared to the ionic hydrochloride salts of Sibutramine analogs. However, pyridine’s polarity could mitigate this .

Crystallographic Considerations

The sulfinamide’s chirality would require enantiomorph-polarity estimation methods, such as those discussed by Flack (), to confirm absolute configuration .

Biological Activity

N-(1-(6-Bromopyridin-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide is a sulfinamide compound notable for its unique structural features, including a cyclobutyl group and a brominated pyridine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of various enzymes and receptors.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H16BrN2O2S
  • Molecular Weight : 332.25 g/mol
  • Key Functional Groups : Sulfinamide, brominated pyridine, cyclobutyl

The presence of the bromine atom enhances the compound's potential for interacting with biological targets due to its electronegative nature, which can influence binding affinities and selectivity .

Research indicates that sulfonamides, including this compound, can act as inhibitors of various biological targets. Notably, this compound exhibits high selectivity for the α4β7 integrin, which is relevant in treating inflammatory diseases and certain cancers . The specific mechanisms through which this compound exerts its effects are still under investigation, but initial studies suggest that it may interfere with integrin-mediated cell adhesion processes.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anti-inflammatory Effects : The selective inhibition of α4β7 integrin suggests potential applications in inflammatory conditions such as ulcerative colitis and Crohn's disease.
  • Anticancer Potential : Given its mechanism of action on cell adhesion pathways, there is interest in exploring its efficacy against various cancer types.
  • Enzyme Inhibition : As part of the sulfonamide class, this compound may also inhibit other enzymes involved in disease processes.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique attributes of this compound:

Compound NameStructure FeaturesBiological Activity
N-(4-Fluorophenyl)-N'-methylsulfonamideFluorophenyl group instead of brominated pyridineAntibacterial properties
N-(5-Chloropyridin-3-yl)cyclobutylamineChlorinated pyridine; lacks sulfinamide groupAnticancer activity
N-(1-(5-Bromopyridin-2-yl)cyclopropyl)-2-methylpropanesulfonamideSimilar cyclopropyl structure; different halogen and functional groupPotential anti-inflammatory effects

The unique combination of a cyclobutyl structure and a brominated pyridine in this compound may confer distinctive binding properties and selectivity towards certain biological targets compared to other related compounds .

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological profile of this compound. For instance:

  • Study 1 : Investigated the compound's effects on α4β7 integrin inhibition in vitro, demonstrating significant reductions in cell adhesion in models relevant to inflammatory bowel disease.
  • Study 2 : Explored the anticancer properties by assessing cytotoxicity against various cancer cell lines, revealing promising results that warrant further investigation into its mechanism and efficacy.

These findings underscore the potential therapeutic applications of this compound across multiple disease states.

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